4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 946369-25-1
VCID: VC11950948
InChI: InChI=1S/C23H28N2O2/c1-5-21(26)25-14-6-7-16-10-13-19(15-20(16)25)24-22(27)17-8-11-18(12-9-17)23(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,24,27)
SMILES: CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C23H28N2O2
Molecular Weight: 364.5 g/mol

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

CAS No.: 946369-25-1

Cat. No.: VC11950948

Molecular Formula: C23H28N2O2

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide - 946369-25-1

Specification

CAS No. 946369-25-1
Molecular Formula C23H28N2O2
Molecular Weight 364.5 g/mol
IUPAC Name 4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Standard InChI InChI=1S/C23H28N2O2/c1-5-21(26)25-14-6-7-16-10-13-19(15-20(16)25)24-22(27)17-8-11-18(12-9-17)23(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,24,27)
Standard InChI Key YEPYGQURCBUQMX-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Canonical SMILES CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Structure and Molecular Properties

The compound’s structure combines a benzamide moiety with a 1-propanoyl-substituted tetrahydroquinoline system. Key features include:

Structural Components

  • Benzamide Core: The benzene ring at position 4 carries a tert-butyl group (–C(C(CH₃)₃)), enhancing steric bulk and lipophilicity.

  • Tetrahydroquinoline Moiety: A partially saturated quinoline ring system fused with a six-membered heterocycle containing nitrogen.

  • Propanoyl Substituent: A propionyl group (–COCH₂CH₃) attached to the tetrahydroquinoline’s nitrogen atom.

Molecular Data

PropertyValue
CAS Number946369-25-1
Molecular FormulaC₂₃H₂₈N₂O₂
Molecular Weight364.5 g/mol
IUPAC Name4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
SMILESCCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
InChI KeyYEPYGQURCBUQMX-UHFFFAOYSA-N

The tert-butyl group contributes to increased metabolic stability by shielding reactive sites, while the tetrahydroquinoline system offers conformational flexibility for target binding.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Tetrahydroquinoline Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

  • Propanoylation: Introduction of the propanoyl group via acylation using propionyl chloride.

  • Benzamide Coupling: Reaction of the tetrahydroquinoline amine with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine).

Reaction Conditions

StepReagents/ConditionsYield
CyclizationH₂SO₄, 80°C, 12 h65–70%
PropanoylationPropionyl chloride, DCM, 0°C80–85%
Amide Coupling4-tert-butylbenzoyl chloride, Et₃N, THF75–80%

Optimization focuses on minimizing side reactions, such as over-acylation or hydrolysis, by controlling temperature and solvent polarity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) due to high lipophilicity (calculated logP ≈ 3.8).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C–N stretch).

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.32 (s, 9H, tert-butyl), 2.45 (q, 2H, CH₂CH₃), 3.20 (t, 2H, N–CH₂).

    • ¹³C NMR: δ 27.5 (tert-butyl), 172.1 (amide carbonyl).

CompoundTargetIC₅₀
Analog A RORC254 nM
4-tert-butyl derivativeHypothetical kinasePending

Future Directions

  • Target Identification: High-throughput screening to elucidate biological targets.

  • ADME Profiling: Studies on absorption, distribution, metabolism, and excretion.

  • Analog Development: Modifying the tert-butyl group to optimize solubility and potency.

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